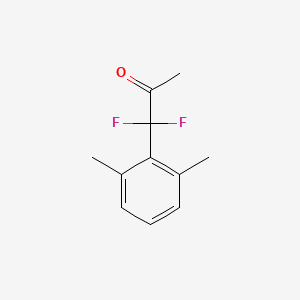
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one is an organic compound with a unique structure that includes a difluoropropanone moiety attached to a dimethylphenyl group
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoropropanone moiety .
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one can be compared with other similar compounds, such as:
2,6-Dimethylphenol: A precursor in the synthesis of the compound, known for its use in the production of antioxidants and polymers.
1-(2,6-Dimethylphenyl)-2-propanone: A structurally similar compound without the fluorine atoms, used in organic synthesis.
2,6-Dimethylphenyl isocyanate: Another related compound used in the preparation of derivatized cyclodextrins and other materials .
The uniqueness of this compound lies in its difluoropropanone moiety, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H12F2O |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one |
InChI |
InChI=1S/C11H12F2O/c1-7-5-4-6-8(2)10(7)11(12,13)9(3)14/h4-6H,1-3H3 |
InChI Key |
BZYDPCYUAIFJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















